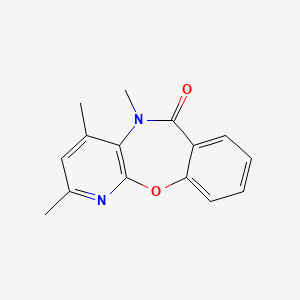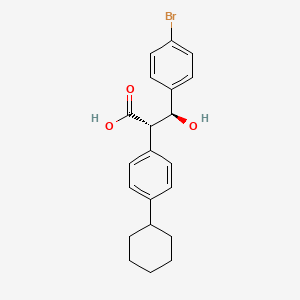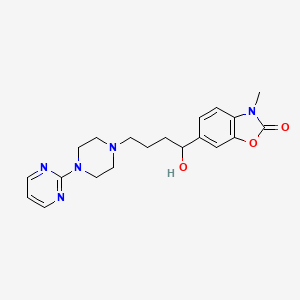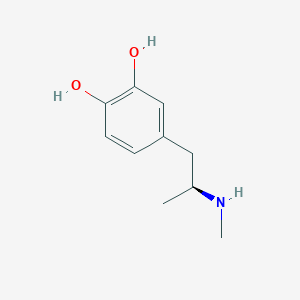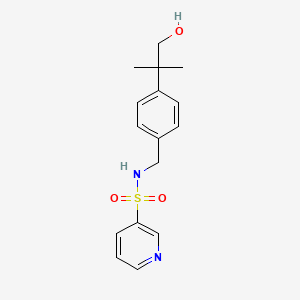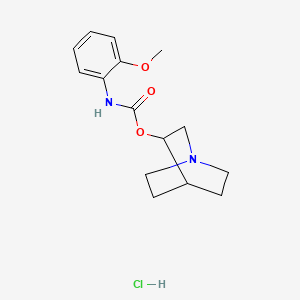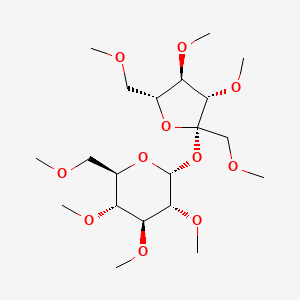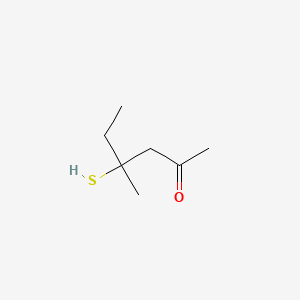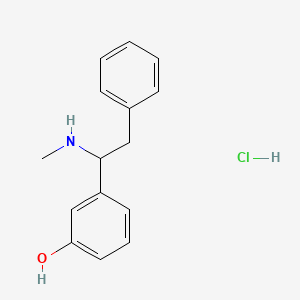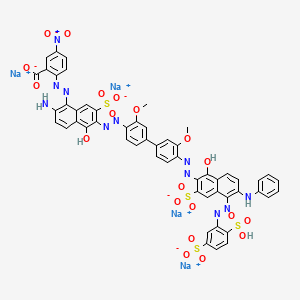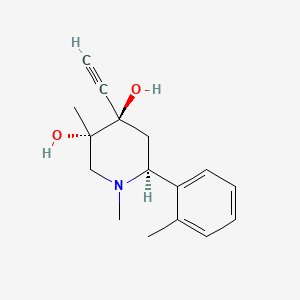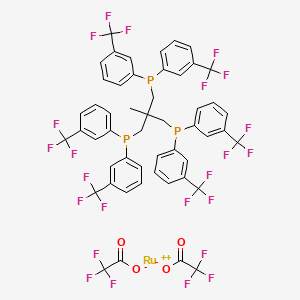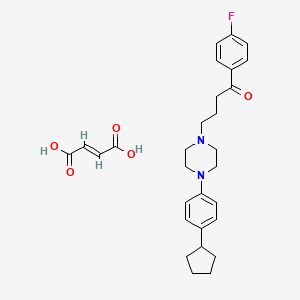
Butyrophenone, 4-(4-(p-cyclopentylphenyl)-1-piperazinyl)-4'-fluoro-, maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyrophenone, 4-(4-(p-cyclopentylphenyl)-1-piperazinyl)-4’-fluoro-, maleate is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a butyrophenone backbone, a piperazine ring, and a fluoro-substituted phenyl group. The maleate salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 4-(4-(p-cyclopentylphenyl)-1-piperazinyl)-4’-fluoro-, maleate typically involves multiple steps:
Formation of the Butyrophenone Backbone: This step involves the reaction of a suitable ketone with a halogenated compound to form the butyrophenone structure.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated butyrophenone reacts with piperazine.
Attachment of the Fluoro-Substituted Phenyl Group: This step involves the reaction of the intermediate compound with a fluoro-substituted phenyl reagent under suitable conditions.
Formation of the Maleate Salt: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Butyrophenone, 4-(4-(p-cyclopentylphenyl)-1-piperazinyl)-4’-fluoro-, maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Butyrophenone, 4-(4-(p-cyclopentylphenyl)-1-piperazinyl)-4’-fluoro-, maleate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in studying cellular processes and interactions due to its unique structure.
Medicine: Investigated for potential therapeutic applications, including its effects on neurological pathways and receptor interactions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Butyrophenone, 4-(4-(p-cyclopentylphenyl)-1-piperazinyl)-4’-fluoro-, maleate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
Haloperidol: A well-known butyrophenone derivative used as an antipsychotic.
Droperidol: Another butyrophenone derivative with antiemetic and antipsychotic properties.
Fluspirilene: A long-acting butyrophenone derivative used in the treatment of schizophrenia.
Uniqueness
Butyrophenone, 4-(4-(p-cyclopentylphenyl)-1-piperazinyl)-4’-fluoro-, maleate is unique due to its specific structural features, such as the fluoro-substituted phenyl group and the piperazine ring. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
113682-12-5 |
|---|---|
Molecular Formula |
C29H35FN2O5 |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-[4-(4-cyclopentylphenyl)piperazin-1-yl]-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C25H31FN2O.C4H4O4/c26-23-11-7-22(8-12-23)25(29)6-3-15-27-16-18-28(19-17-27)24-13-9-21(10-14-24)20-4-1-2-5-20;5-3(6)1-2-4(7)8/h7-14,20H,1-6,15-19H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
LAEIAGBGFLJNBY-WLHGVMLRSA-N |
Isomeric SMILES |
C1CCC(C1)C2=CC=C(C=C2)N3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)N3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


